

# Application Note: Advanced Process Synthesis of PARP Inhibitor Niraparib

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## Compound of Interest

Compound Name: 4-(Piperidin-4-ylmethyl)aniline  
dihydrochloride

CAS No.: 37586-21-3

Cat. No.: B2682080

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## Biocatalytic Dynamic Kinetic Resolution & Regioselective C–N Coupling[1]

### Executive Summary

Niraparib (Zejula) is a potent, orally active poly(ADP-ribose) polymerase (PARP-1/2) inhibitor used in the maintenance treatment of ovarian cancer.[1] Structurally, it features a 2H-indazole core coupled to a chiral 3-substituted piperidine.[1]

The synthesis of Niraparib presents two critical process challenges:

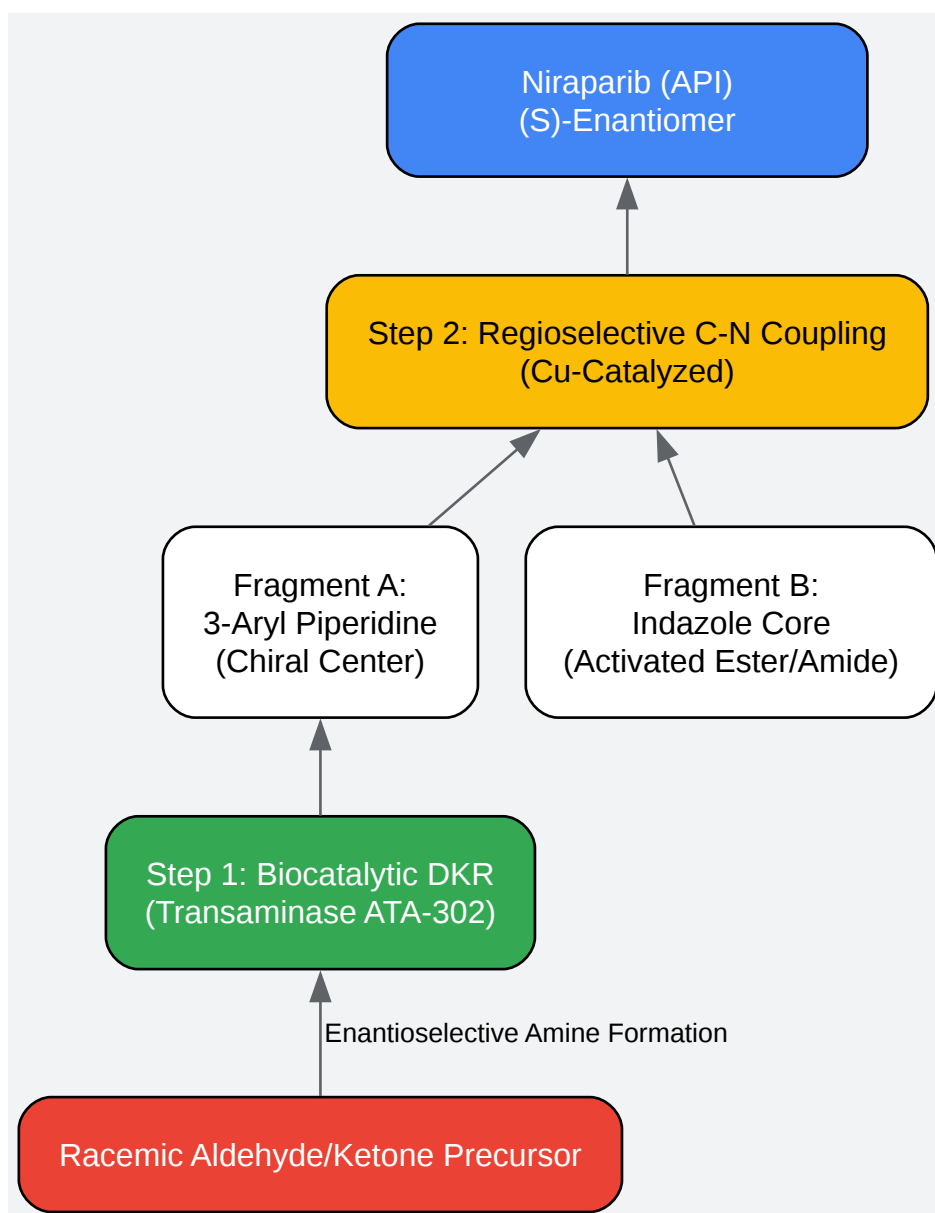
- **Stereochemistry:** Establishing the (S)-configuration at the C3-position of the piperidine ring. Early medicinal chemistry routes relied on low-yielding classical resolution or chiral SFC, resulting in <4% overall yield.
- **Regioselectivity:** Coupling the piperidine moiety to the indazole core selectively at the N2 position, avoiding the thermodynamically favorable N1 isomer.

This application note details the 2nd Generation Biocatalytic Route, widely regarded as the industry standard for scalability. It utilizes a Transaminase-mediated Dynamic Kinetic Resolution (DKR) to install chirality and a copper-catalyzed C–N coupling for regiocontrol.[2][3][4]

## Retrosynthetic Strategy & Pathway Analysis

The modern industrial approach disconnects Niraparib into two key fragments: the indazole carboxamide and the chiral piperidine.

**Figure 1: Retrosynthetic Disconnection and Forward Strategy**



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Caption: Retrosynthetic logic shifting from classical resolution to asymmetric biocatalysis.

## Core Application 1: Biocatalytic Dynamic Kinetic Resolution (DKR)

The most efficient method to synthesize the chiral piperidine intermediate is via a transaminase-mediated DKR. This system converts a racemic aldehyde/ketone precursor into a single enantiomer amine.

Mechanism: The enzyme (Transaminase ATA-302) selectively aminates only the (S)-aldehyde. The unreacted (R)-aldehyde rapidly racemizes via enolization under the reaction conditions, feeding back into the cycle until near-quantitative conversion to the (S)-amine is achieved.

### Protocol 1: Enzymatic Synthesis of (S)-Piperidine Intermediate

Reagents & Equipment:

- Enzyme: Transaminase ATA-302 (Codexis or equivalent).
- Cofactor: Pyridoxal-5-phosphate (PLP).[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Amine Donor: Isopropylamine (1 M in buffer).
- Substrate: Racemic 3-(4-nitrophenyl)piperidine precursor (often masked as a bisulfite adduct for stability).
- Buffer: 100 mM Potassium Phosphate / DMSO mixture.

Step-by-Step Methodology:

- Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 10.5). Add PLP (1.0 mM final concentration) and isopropylamine (1.0 M, serves as amine donor and buffer).
- Substrate Loading: Dissolve the racemic bisulfite adduct substrate in DMSO (20% v/v of final volume).

- Initiation: Add the DMSO substrate solution to the aqueous buffer. Add ATA-302 enzyme powder (approx. 20 wt% loading relative to substrate).
- Reaction: Agitate at 45°C for 24–48 hours.
  - Process Control: Monitor pH. The release of sulfite can lower pH; maintain >pH 9.5 to ensure rapid racemization of the substrate.
- Work-up:
  - Basify reaction mixture to pH >12 with NaOH.
  - Extract the chiral amine product into MTBE (Methyl tert-butyl ether).
  - Concentrate to yield the (S)-amine intermediate.

## Performance Metrics:

Parameter	Typical Value	Note
Conversion	> 95%	Driven by equilibrium displacement (removal of acetone byproduct).
Enantiomeric Excess (ee)	> 99%	High enzyme specificity.

| Yield | 85–90% | Far superior to classical resolution (max 50%). |

## Core Application 2: Regioselective Copper-Catalyzed N-Arylation<sup>[1][3][4]</sup>

The coupling of the piperidine (nucleophile) to the indazole (electrophile) is chemically sensitive. The indazole ring has two nucleophilic nitrogens (N1 and N2). Niraparib requires substitution at N2.

Expert Insight: Standard alkylation conditions (e.g., NaH, alkyl halides) favor N1 substitution due to electronics. However, Copper-catalyzed Ullmann-type coupling reverses this selectivity,

favoring the N2 position due to the specific coordination geometry of the copper intermediate with the indazole substrate.

## Protocol 2: Regioselective Coupling

Reagents:

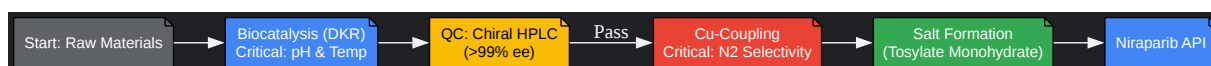
- Substrate A: (S)-3-(4-aminophenyl)piperidine (protected if necessary).
- Substrate B: 3-bromo-2H-indazole-7-carboxamide (or ester precursor).
- Catalyst: CuBr (Copper(I) Bromide).[2]
- Ligand: Often ligand-free or simple diamine ligands, though modern processes use specific bases to direct selectivity.
- Base:  
  
or  
  
.
- Solvent: DMAc (Dimethylacetamide) or DMF.

Step-by-Step Methodology:

- Inertion: Charge a reactor with Substrate B (1.0 equiv), Substrate A (1.1 equiv), and (2.5 equiv). Purge with Nitrogen.
- Catalyst Addition: Add CuBr (0.05 – 0.1 equiv).
- Reaction: Heat the slurry to 100–110°C in DMAc.
  - Critical Parameter: Water content must be <0.1% to prevent hydrolysis of the amide/ester.
- Monitoring: Monitor by HPLC for the disappearance of the bromide.
  - Selectivity Check: Ensure N2:N1 ratio is >20:1.

- Quench & Isolation:
  - Cool to 20°C. Add water and ethyl acetate.
  - Filter through Celite to remove Copper residues (Critical for ICH Q3D compliance).
  - Crystallize the crude product from Ethanol/Water.[7]

## Figure 2: Process Workflow & Critical Control Points



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Caption: Operational workflow highlighting Critical Quality Attributes (CQAs) at each stage.

## Quality Control & Impurity Strategy

For drug development professionals, controlling impurities is paramount. The two described protocols generate specific impurity profiles that must be monitored.

HPLC Method Parameters (Standardized):

- Column: Inertsil ODS-3V (250 x 4.6 mm, 5  $\mu$ m).[8]
- Mobile Phase A: 20 mM Ammonium Formate (pH 4.0).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 80% B over 25 mins.
- Detection: UV at 245 nm.

Key Impurities Table:

Impurity ID	Origin	Control Strategy	Limit (Spec)
Enantiomer (R-isomer)	DKR Step Failure	Strict pH control during enzymatic step; recrystallization of final tosylate salt.	< 0.15%
N1-Regioisomer	Coupling Step	Use of Copper catalyst (essential); avoid simple alkylation conditions.	< 0.15%
Des-bromo Indazole	Hydrodehalogenation	Control reaction temperature; minimize H-donors in coupling step.	< 0.10%
Residual Copper	Catalyst	Scavenger resin (e.g., QuadraPure) or Celite filtration; EDTA wash.	< 20 ppm

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